N-(3-Methoxypropyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxypropyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of α-haloketones with thiourea under basic conditions . The reaction can be carried out using microwave-assisted techniques to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
N-(3-Methoxypropyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)thiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can modulate the activity of enzymes and receptors in biological systems . This compound can activate or inhibit biochemical pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-(3-Methoxypropyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group can enhance its solubility and bioavailability compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H12N2OS/c1-10-5-2-3-8-7-9-4-6-11-7/h4,6H,2-3,5H2,1H3,(H,8,9) |
InChI Key |
YCRFTOQKGOQIIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.